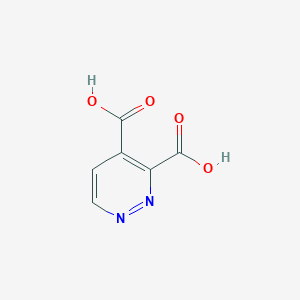

Pyridazine-3,4-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQWJNPUOHXYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562037 | |

| Record name | Pyridazine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129116-97-8 | |

| Record name | Pyridazine-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Pyridazine 3,4 Dicarboxylic Acid

Direct Synthetic Approaches to Pyridazine-3,4-dicarboxylic Acid and its Esters

The direct synthesis of this compound can be achieved through a hetero-Diels-Alder reaction. capes.gov.br This approach involves the reaction of a 1,2-diaza-1,3-diene with ethyl vinyl ether, which leads to the formation of a 1,4,5,6-tetrahydropyridazine (B8734711) intermediate. Subsequent oxidation of this intermediate yields the desired this compound on a preparative scale. capes.gov.br

Another notable method for the synthesis of pyridazine-3,6-dicarboxylic acid esters involves the reaction of 3,6-dichloropyridazine (B152260) with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex and a base. google.com This method is suitable for producing various esters by changing the alcohol used in the reaction. google.com While this method directly produces pyridazine-3,6-dicarboxylic acid esters, it highlights a common strategy of palladium-catalyzed carbonylation for accessing pyridazine (B1198779) dicarboxylic acid derivatives.

Historically, pyridazine-3,6-dicarboxylic acid esters were synthesized by esterifying the corresponding acid or through a Diels-Alder reaction of 1,2,4,5-tetrazine-3,6-dicarboxylic acid esters followed by nitrogen elimination. google.com However, these methods are not considered economically viable for large-scale production. google.com

Strategies for the Synthesis of Fused Pyridazine Systems with Dicarboxylate Moieties

The pyridazine dicarboxylate framework serves as a versatile platform for the construction of various fused heterocyclic systems. These reactions often leverage the reactivity of the dicarboxylate or anhydride (B1165640) functionalities.

Cycloaddition and Annulation Reactions of Pyridazine Rings

Cycloaddition and annulation reactions are powerful tools for constructing fused pyridazine systems. The inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides provides a regioselective route to trisubstituted pyridazines. rsc.orgelsevierpure.com Subsequent transformations of the sulfur substituents allow for the synthesis of a variety of pyridazine derivatives without the formation of regioisomers. rsc.orgelsevierpure.com

Ring-closing metathesis (RCM) has also been employed to synthesize pyridazines. nih.gov This method involves a key step of eliminating a sulfinate group after the RCM reaction to furnish the aromatic pyridazine system. nih.gov Furthermore, metal-catalyzed [2+2+2] cycloadditions of acetylenes and nitriles offer a convergent and atom-efficient pathway to form pyridine (B92270) rings, a strategy that can be conceptually extended to pyridazine synthesis. acsgcipr.org

Formation of Pyrazolo[3,4-d]pyridazine and Oxadiazolo[3,4-d]pyridazine Frameworks

The reaction of pyridazine-4,5-dicarboxylic acid anhydride with 1,4-binucleophiles can lead to the formation of various fused systems. researchgate.net For instance, its reaction with o-phenylenediamine (B120857) can result in spirocyclization products. researchgate.net

The synthesis of pyrazolo[3,4-d]pyridazines can be achieved through several routes. One method involves the reaction of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with hydrazine (B178648) or methylhydrazine. researchgate.net Another approach utilizes the Vilsmeier-Haack reaction on 5-(1-methylhydrazino)pyridazines. Additionally, ring contraction of pyridazino[4,5-e] capes.gov.brrsc.orgelsevierpure.comthiadiazines through sulfur extrusion and photochemical cyclization are also viable methods.

The formation of 1,3,4-oxadiazole (B1194373) rings fused to a pyridazine core can be accomplished through the cyclization of acylhydrazides. For example, 2-acyl-4,5-dichloropyridazin-3-ones can act as acylating agents for hydrazine hydrate (B1144303) in the presence of polyphosphoric acid or BF3·OEt2 to yield 1,3,4-oxadiazoles.

Regioselective Functionalization and Derivatization Studies of Pyridazine Cores

The regioselective functionalization of the pyridazine core is crucial for creating a diverse range of derivatives with specific properties. Lewis acid-mediated inverse electron demand Diels-Alder reactions between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers allow for the synthesis of functionalized pyridazines with high regiocontrol. organic-chemistry.org This method has been successfully used to introduce bromo substituents at the 3-position of the pyridazine ring. organic-chemistry.org

Furthermore, the regioselective nucleophilic substitution on pre-functionalized pyridazines is a common strategy. For example, 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution at the 4-position with t-butyl ethyl malonate. mdpi.comresearchgate.net This intermediate can then be further manipulated to create fused pyridopyridazine (B8481360) systems. mdpi.comresearchgate.net

Reactivity Profiles and Mechanistic Investigations of Pyridazine-Dicarboxylic Acid Derivatives

The reactivity of pyridazine-dicarboxylic acid derivatives is largely dictated by the carboxylic acid or ester functional groups. These groups can undergo various transformations, including esterification, amidation, and cyclization reactions.

The anhydride of pyridazine-4,5-dicarboxylic acid, for example, readily reacts with various nucleophiles. researchgate.net Its reaction with ethylenediamine, N,N'-dimethylethylenediamine, diaminomaleonitrile, and o-aminophenol yields different pyridazine derivatives. researchgate.net The nature of the nucleophile and the reaction conditions can influence the final product, leading to either simple substitution or more complex spirocyclization reactions. researchgate.net

Decarboxylation Reactions and Pathways

Decarboxylation, the removal of a carboxyl group, is a significant reaction for pyridazine-dicarboxylic acids and their derivatives. This reaction can be a key step in synthetic sequences to introduce other functional groups or to generate the parent pyridazine ring. While specific studies on the decarboxylation of this compound are not extensively detailed in the provided results, general principles of decarboxylation of aromatic carboxylic acids can be applied.

Decarboxylation of heteroaromatic carboxylic acids can be promoted by heat or by using metal catalysts. nih.gov For instance, copper-catalyzed decarboxylative coupling reactions are well-established for forming biaryls from aromatic carboxylic acids. nih.gov The mechanism of decarboxylation often involves the formation of an intermediate that can stabilize the negative charge developing on the ring upon loss of carbon dioxide. In some cases, the reaction may proceed through a radical pathway. acs.org

It is important to note that the ease of decarboxylation can be influenced by the position of the carboxylic acid groups and the presence of other substituents on the pyridazine ring.

Reactions with Binucleophiles and Spirocyclization Processes

The chemical literature provides insights into the reactivity of pyridazine dicarboxylic acids and their derivatives (such as anhydrides and esters) with binucleophiles. While specific studies on the 3,4-dicarboxylic acid isomer are limited, extensive research on the related Pyridazine-4,5-dicarboxylic acid anhydride and its esters offers a strong model for predicting its behavior. These reactions are powerful methods for constructing complex heterocyclic systems, including spiro-compounds.

When reacting with 1,4-binucleophiles like ethylenediamine, o-aminophenol, and diaminomaleonitrile, pyridazine-4,5-dicarboxylic acid anhydride typically yields straightforward condensation products. researchgate.netresearchgate.net However, with specific binucleophiles such as o-phenylenediamine and 2-aminothiophenol, a fascinating spirocyclization occurs. researchgate.netresearchgate.net For instance, the reaction with o-phenylenediamine results in the formation of 3',4'-dihydro-3'-oxospiro[pyridazine-5(2H),2'(1'H)-quinoxaline]-4-carboxylic acid. researchgate.net This transformation highlights the ability of the pyridazine moiety to act as an anchor for the construction of spirocyclic frameworks.

The reaction pathway is influenced by the nature of the binucleophile and the reaction conditions. The formation of these spiroheterocyclic systems is confirmed through spectral data and further chemical reactivity studies. researchgate.net

Similarly, diethyl pyridazine-4,5-dicarboxylate engages in spirocyclization when treated with 1,3-binucleophiles. rsc.orgresearchgate.net For example, its reaction with 1,3-diphenylguanidine (B1679371) in the presence of sodium hydride yields ethyl 4-oxo-1-phenyl-2-(phenylimino)-1,3,7,8-tetra-azaspiro researchgate.netuoanbar.edu.iqdeca-6,9-diene-10-carboxylate. rsc.orgresearchgate.net The reaction's success and the stability of the resulting spiro-ring system are dependent on factors like the substituents on the pyridazine ring. rsc.orgresearchgate.net

The table below summarizes representative reactions of pyridazine dicarboxylic acid derivatives with binucleophiles leading to spirocycles, which serve as a model for the expected reactivity of this compound.

Table 1: Spirocyclization Reactions with Pyridazine Dicarboxylic Acid Derivatives

| Pyridazine Reactant | Binucleophile | Product | Reference |

|---|---|---|---|

| Pyridazine-4,5-dicarboxylic acid anhydride | o-Phenylenediamine | 3',4'-dihydro-3'-oxospiro[pyridazine-5(2H),2'(1'H)-quinoxaline]-4-carboxylic acid | researchgate.net |

| Pyridazine-4,5-dicarboxylic acid anhydride | 2-Aminothiophenol | 2,3-dihydro-3-oxospiro[4H-l,4-benzothiazine-2(3H),5'(2'H)-pyridazine]-4'-carboxylic acid | researchgate.net |

| Diethyl pyridazine-4,5-dicarboxylate | 1,3-Diphenylguanidine | Ethyl 4-oxo-1-phenyl-2-(phenylimino)-l,3,7,8-tetra-azaspiro researchgate.netuoanbar.edu.iqdeca-6,9-diene-10-carboxylate | rsc.orgresearchgate.net |

| Diethyl pyridazine-4,5-dicarboxylate | Diethyl glutarate | Diazaspirodecadiene derivative | rsc.orgresearchgate.net |

| Diethyl pyridazine-4,5-dicarboxylate | Diethyl acetonedicarboxylate | Diazaspirodecadiene derivative | rsc.orgresearchgate.net |

Nucleophilic Attack Directives on Electron-Deficient Pyridazine Rings

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. youtube.com This deficiency makes the ring susceptible to nucleophilic attack, a characteristic that is further intensified by the presence of electron-withdrawing substituents like the dicarboxylic acid groups in this compound.

The positions on the pyridazine ring are not equally reactive towards nucleophiles. The π-electron density is lowest at the positions alpha (α) and gamma (γ) to the nitrogen atoms (C-3, C-6, and C-4/C-5 relative to the N-N bond). uoanbar.edu.iq Specifically, in the parent pyridazine molecule, the electron density is significantly reduced at positions 2 and 4 (equivalent to positions 3/6 and 4/5 in the pyridazine numbering system). uoanbar.edu.iqquora.com Consequently, nucleophilic substitution is favored at these electron-deficient sites. uoanbar.edu.iqyoutube.comquora.com

The rationale for this regioselectivity can be understood by examining the stability of the intermediate anionic complexes (Meisenheimer-type intermediates) formed during the attack. quora.com When a nucleophile attacks at a position α or γ to a ring nitrogen, the negative charge in the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance. quora.com This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for the reaction at that position. Conversely, attack at a meta position does not allow for this type of resonance stabilization involving the nitrogen atom, making the corresponding intermediate less stable and the reaction less favorable. quora.com

In the case of this compound, the two electron-withdrawing carboxyl groups further deplete the electron density of the ring, enhancing its reactivity towards nucleophiles. The directing influence of these groups, combined with the inherent electronic properties of the pyridazine nucleus, dictates that nucleophilic attack will preferentially occur at the available electron-deficient carbon atoms of the ring. The presence of a positive charge on the nitrogen in a pyridinium (B92312) salt makes the ring even more reactive towards nucleophiles than the neutral pyridine or pyridazine. youtube.com

Advanced Spectroscopic and Structural Elucidation of Pyridazine 3,4 Dicarboxylic Acid Compounds

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the molecular and supramolecular structures of various pyridazine-dicarboxylic acid derivatives.

For instance, the crystal structure of pyridazine-3,6-dicarboxylic acid has been reported, providing valuable data on its solid-state conformation. capes.gov.br In a study of pyridazine-3,6-dicarboxylic acid monohydrate, it was found to exist as a triclinic polymorph. The dihedral angles between the carboxylic acid groups and the pyridazine (B1198779) ring were determined to be 2.0(2)° and 5.6(2)°. researchgate.net The molecules, along with water molecules, form nearly flat sheets connected by hydrogen bonds. researchgate.net

In studies of related compounds like thiazolo-pyridine dicarboxylic acid derivatives, single-crystal X-ray diffraction has been used to determine the crystal structures of novel compounds, revealing details about their space groups and the presence of weak and moderate hydrogen bonds that dictate their supramolecular architecture. nih.gov

Table 1: Crystallographic Data for a Pyridazine-3,6-dicarboxylic acid monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Dihedral Angle (COOH plane to ring) | 2.0 (2)° |

| Dihedral Angle (COOH plane to ring) | 5.6 (2)° |

| Inter-sheet distance | 3.2 (1) Å |

Data sourced from a study on a triclinic polymorph of pyridazine-3,6-dicarboxylic acid monohydrate. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Characteristic Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule by probing its vibrational modes. These techniques are essential for identifying functional groups and understanding the bonding within pyridazine-dicarboxylic acid compounds.

The vibrational spectrum of the parent pyridazine molecule has been studied in detail, with assignments made for its various vibrational modes. researchcommons.org For pyridazine itself, which belongs to the C2v point group, the vibrational modes are distributed among A1, A2, B1, and B2 symmetry species. researchcommons.org The C-H stretching vibrations are typically observed in the high-frequency region around 3050-3080 cm⁻¹, while ring vibrations appear at lower frequencies. researchcommons.org

In substituted pyridines and their derivatives, the positions and intensities of these bands can shift, providing information about the substituents and their interactions with the ring. For example, in pyridine-2,6-dicarbonyl dichloride, the C=O stretching vibrations are observed in the Raman spectrum at 1781 and 1745 cm⁻¹. elixirpublishers.com The C-N stretching vibrations in pyridine (B92270) rings are typically found in the region of 1266-1382 cm⁻¹ and can be mixed with other vibrations like C-H in-plane bending. elixirpublishers.com

Normal coordinate analysis can be employed to make unambiguous vibrational assignments for all fundamental modes. researchgate.net This involves using a modified valence force field to reproduce experimental frequencies, as has been done for various pyridine-dicarboxylic acids. researchgate.net

Table 2: Selected Vibrational Frequencies (cm⁻¹) for Pyridazine and Related Compounds

| Vibrational Mode | Pyridazine researchcommons.org | Pyridine-2,6-dicarbonyl dichloride (Raman) elixirpublishers.com |

|---|---|---|

| C-H Stretching | 3050, 3066 | - |

| C=O Stretching | - | 1781, 1745 |

| Ring Vibrations | 1570, 1416, 965, 625 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure of pyridazine-3,4-dicarboxylic acid and its derivatives.

¹H NMR spectra of pyridine dicarboxylic acids show characteristic signals for the protons on the pyridine ring. The chemical shifts of these protons are influenced by the positions of the carboxylic acid groups and the nitrogen atom in the ring. For example, in the ¹H NMR spectrum of pyridine-2,6-dicarboxylic acid in DMSO-d₆, signals are observed around 8.2-8.3 ppm. chemicalbook.com

¹³C NMR spectroscopy is particularly useful for identifying the carbon atoms in the pyridazine ring and the carboxylic acid groups. The chemical shifts of the carbon atoms provide insight into their electronic environment. Predicted ¹³C NMR spectra are available for various pyridine and pyridazine dicarboxylic acids and can be used to aid in the assignment of experimental spectra. np-mrd.orgchemicalbook.com For instance, the ¹³C NMR spectrum of 4H-4-amino-5-ethoxycarbonyl-methylsulfanyl-3-(4-pyridil)-1,2,4-triazole was used to confirm S-alkylation over N-alkylation by the absence of a C=S signal around 180 ppm. researchgate.net

NMR data for various isomers of pyridinedicarboxylic acid and related compounds are available in chemical databases. chemicalbook.comchemicalbook.comchemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for Pyridazine-4,5-dicarboxylic acid

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 152.9 |

| C2 | 152.9 |

| C3 | 137.9 |

| C4 | 137.9 |

| C5 (COOH) | 165.2 |

| C6 (COOH) | 165.2 |

Note: This is a predicted spectrum and actual experimental values may vary.

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. This information is vital for confirming the identity of newly synthesized pyridazine-dicarboxylic acid derivatives and for analyzing reaction products.

The monoisotopic mass of pyridazine-4,5-dicarboxylic acid is 168.0171 Da. uni.lu HRMS can measure this mass with high accuracy, allowing for the unambiguous determination of the molecular formula, C₆H₄N₂O₄. uni.lu

Mass spectrometry data, including electron ionization mass spectra, are available for isomers such as 3,4-pyridinedicarboxylic acid. nist.gov Additionally, predicted collision cross-section values for different adducts of pyridazine-4,5-dicarboxylic acid, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated to aid in the interpretation of mass spectrometry data. uni.lu

Table 4: Predicted Collision Cross Section (CCS) Values (Ų) for Pyridazine-4,5-dicarboxylic Acid Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 169.02438 | 129.8 |

| [M+Na]⁺ | 191.00632 | 138.4 |

| [M-H]⁻ | 167.00982 | 128.7 |

| [M+NH₄]⁺ | 186.05092 | 145.9 |

| [M+K]⁺ | 206.98026 | 137.0 |

Data from PubChemLite. uni.lu

Advanced Surface Characterization Techniques for Pyridazine-Dicarboxylic Acid Adsorption Studies

Understanding the interaction of pyridazine-dicarboxylic acids with surfaces is crucial for their application in areas such as surface-supported synthesis and molecular electronics. Advanced surface science techniques provide detailed information about the adsorption geometry, chemical state, and reactivity of these molecules on various substrates.

Synchrotron Radiation Photoelectron Spectroscopy (SRPES) is a highly sensitive surface technique that provides information about the elemental composition and chemical state of the adsorbed molecules. By analyzing the core-level spectra (e.g., C 1s, N 1s, O 1s), one can determine the nature of the interaction between the adsorbate and the substrate.

For example, a study on the adsorption of 3,5-pyridinedicarboxylic acid (PDC) on a Cu(111) surface using SRPES revealed that the molecule partially deprotonates upon deposition at room temperature. researchgate.netqut.edu.au Heating the sample leads to further deprotonation and changes in the molecule-surface interaction, which can be monitored through shifts in the N 1s and C 1s core levels. researchgate.netqut.edu.audoi.org These changes indicate a shift from an interaction dominated by the nitrogen lone pair to one dominated by the carboxylate groups. researchgate.netqut.edu.au

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy provides information about the orientation of adsorbed molecules. By analyzing the angular dependence of the absorption of polarized X-rays, the average tilt angle of the molecular plane with respect to the surface can be determined.

In the same study of 3,5-pyridinedicarboxylic acid on Cu(111), NEXAFS was used to track changes in the molecular orientation upon heating. researchgate.netqut.edu.au At room temperature, the aromatic ring was found to be inclined at an average of ~45° to the surface. qut.edu.au Upon partial deprotonation at 100 °C, the molecule adopted a more upright orientation, and with complete deprotonation at 160 °C, it returned to a more planar geometry. qut.edu.au These orientation changes are driven by the evolving nature of the molecule-surface interaction. researchgate.netqut.edu.au

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridazine |

| Pyridazine-3,6-dicarboxylic acid |

| Pyridazine-3,6-dicarboxylic acid monohydrate |

| Thiazolo-pyridine dicarboxylic acid |

| Pyridine-2,6-dicarbonyl dichloride |

| Pyridine-2,6-dicarboxylic acid |

| 4H-4-amino-5-ethoxycarbonyl-methylsulfanyl-3-(4-pyridil)-1,2,4-triazole |

| Pyridazine-4,5-dicarboxylic acid |

| 3,4-Pyridinedicarboxylic acid |

| 3,5-pyridinedicarboxylic acid |

Computational Chemistry and Theoretical Characterization of Pyridazine 3,4 Dicarboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netiau.irelectrochemsci.org It has been widely applied to study pyridazine (B1198779) derivatives to understand their molecular and electronic properties. iau.irelectrochemsci.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.comresearchgate.net The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important parameter for predicting the reactivity of a molecule; a smaller energy gap implies higher reactivity. irjweb.com

A theoretical investigation of aromatic carboxylic acids using the HyperChem program determined various thermodynamic and QSAR properties, including HOMO and LUMO energies, which are vital for estimating biological activity. researchgate.net Such computational approaches could be invaluable in predicting the behavior of Pyridazine-3,4-dicarboxylic acid.

Table 1: Illustrative Quantum Chemical Parameters for Pyridine (B92270) Dicarboxylic Acid Isomers (DFT/B3LYP/6-311G(d,p))

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

| 2,3-Pyridine dicarboxylic acid | -7.21 | -2.59 | 4.62 | 7.21 | 2.59 |

| 2,4-Pyridine dicarboxylic acid | -7.48 | -2.31 | 5.17 | 7.48 | 2.31 |

| 2,5-Pyridine dicarboxylic acid | -7.51 | -2.39 | 5.12 | 7.51 | 2.39 |

| 2,6-Pyridine dicarboxylic acid | -7.62 | -2.29 | 5.33 | 7.62 | 2.29 |

This table is illustrative and based on data for related compounds to demonstrate the type of information obtained from DFT calculations. electrochemsci.org

The aromaticity and stability of diazines, including pyridazine, have been the subject of computational studies. studylib.net The stability of pyridazine isomers is influenced by the repulsion between the lone pairs of adjacent nitrogen atoms. studylib.net Computational analyses have indicated that the stability order of diazines is pyrimidine (B1678525) > pyrazine (B50134) > pyridazine. pku.edu.cn

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. nih.govtandfonline.comrsc.org

Molecular docking studies on various pyridazine derivatives have been instrumental in understanding their potential as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov These studies help in predicting the binding orientation of the ligand within the active site of the protein and identifying key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.govnih.gov

For this compound, molecular docking could be employed to screen for potential protein targets and to elucidate its binding mode. The two carboxylic acid groups can act as hydrogen bond donors and acceptors, while the pyridazine ring can participate in π-stacking interactions with aromatic amino acid residues of a target protein. nih.gov The specific geometry and electronic properties of this compound would dictate its preferred binding partners and the nature of these interactions. For example, in a study of pyrazole[3,4-d]pyridazine derivatives, docking calculations helped determine the inhibition mechanism and interaction with catalytic active pocket residues. nih.gov

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. dovepress.comnih.gov A pharmacophore model can be generated based on the structure of a known ligand or the active site of a target protein. tandfonline.com This model can then be used for virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity. tandfonline.comtandfonline.com

For pyridazine-based compounds, pharmacophore models have been developed to predict their mode of binding and to identify novel inhibitors. dovepress.comtandfonline.com A pharmacophore model for this compound would likely include features for hydrogen bond acceptors (from the carbonyl oxygens and ring nitrogens), hydrogen bond donors (from the hydroxyl groups), and an aromatic/hydrophobic feature for the pyridazine ring. Such a model could be a valuable tool in a virtual screening campaign to discover novel derivatives with enhanced biological activity. tandfonline.com

Quantum Chemical Topology Approaches for Intermolecular Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to partition a molecule into atomic basins and to characterize chemical bonds and intermolecular interactions. amercrystalassn.orgwiley-vch.dee-bookshelf.de

QTAIM analysis provides quantitative information about the nature and strength of interactions through the properties of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. wiley-vch.deresearchgate.net The values of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H) at the BCP are used to classify interactions as either shared-shell (covalent) or closed-shell (e.g., hydrogen bonds, van der Waals interactions). researchgate.net

Non-Covalent Interaction (NCI) Plot Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. NCI plot analysis, a method based on electron density (ρ) and its reduced density gradient (RDG), provides a qualitative visualization of these interactions in real space. nih.govnih.gov The NCI index is derived from the electronic density and allows for the identification and characterization of van der Waals (vdW) interactions, hydrogen bonds, and steric repulsions. nih.gov

The analysis generates 3D isosurfaces that are color-coded to represent the nature and strength of the interactions. Typically, blue isosurfaces indicate strong, attractive interactions like hydrogen bonds, green signifies weaker vdW interactions, and red denotes repulsive interactions or steric clashes. nih.gov For this compound, with its hydrogen bond donors (carboxylic acid protons) and acceptors (pyridazine nitrogens and carbonyl oxygens), NCI analysis would be expected to reveal strong hydrogen bonding networks.

In studies of related heterocyclic dicarboxylic acids, such as pyrazine-2,3-dicarboxylic acid and pyridine-dicarboxylic acid derivatives, NCI plot analysis, often combined with Quantum Theory of Atoms-in-Molecules (QTAIM), has been instrumental. mdpi.comrsc.orgresearchgate.net These analyses reveal the specific non-covalent interactions that stabilize the crystal structures. For instance, in co-crystals of pyridine derivatives with dicarboxylic acids, NCI plots have visualized H-bonds, π-stacking, and even unconventional O···π-hole interactions, confirming their role in the molecular assembly. mdpi.com The color-coded isosurfaces provide clear evidence of the spatial distribution and nature of these stabilizing forces. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the three-dimensional charge distribution and provides a guide to how a molecule will interact with electrophiles and nucleophiles. uni-muenchen.deresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecular structure. uni-muenchen.de

The map uses a color spectrum to represent different potential values. Regions of negative electrostatic potential, typically colored in shades of red, are electron-rich and susceptible to electrophilic attack. Conversely, areas with positive potential, shown in blue, are electron-deficient and are likely sites for nucleophilic attack. wuxiapptec.com Green and yellow areas represent regions of intermediate or near-neutral potential. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red) around the electronegative oxygen atoms of the two carboxylic acid groups and the nitrogen atoms of the pyridazine ring. These sites represent the most likely centers for electrophilic attack and hydrogen bonding interactions. researchgate.netresearchgate.net The hydrogen atoms of the carboxylic acid groups would exhibit a strong positive potential (blue), identifying them as the most acidic protons and likely sites for deprotonation or nucleophilic interaction. wuxiapptec.com In studies of similar pyridazinone and pyridine derivatives, MEP analysis has successfully identified these reactive sites, correlating them with observed chemical reactivity and intermolecular interactions. researchgate.netnih.govnih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. It defines a surface for a molecule within a crystal, where the contribution of the molecule's electron density is equal to the contribution from all other molecules. By mapping various properties onto this surface, one can analyze the close contacts between molecules.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface. They summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). The resulting plot is a unique "fingerprint" for the crystal structure, where different types of interactions appear in distinct regions. The color of the plot indicates the relative frequency of each type of contact.

Table 1: Representative Hirshfeld Surface Contact Percentages for Related Pyridazine Structures

| Interaction Type | Contribution in Pyridazinone Derivative A nih.gov | Contribution in Pyridazinone Derivative B nih.gov |

|---|---|---|

| H···H | 48.4% | 37.9% |

| O···H / H···O | 21.8% | 6.5% |

| C···H / H···C | 20.4% | 18.7% |

| Cl···H / H···Cl | - | 16.4% |

| N···H / H···N | - | 4.8% |

| C···C | - | - |

Note: Data is sourced from studies on substituted pyridazinone derivatives and serves as an illustrative example of the types of contacts quantified by this method.

In these related structures, H···H, O···H, and C···H contacts are consistently the most significant contributors to the crystal packing. nih.govnih.govdoaj.org The fingerprint plots for these compounds show characteristic features, such as sharp spikes for strong hydrogen bonds (O···H) and broader regions for van der Waals contacts (H···H, C···H). nih.gov This quantitative analysis is crucial for understanding how molecules like this compound assemble in the solid state.

Kinetic and Thermodynamic Aspects of Pyridazine-Dicarboxylic Acid Reactions from Computational Models

Computational chemistry provides powerful tools to investigate the kinetic and thermodynamic aspects of chemical reactions, offering insights that can be difficult to obtain experimentally. Using methods like Density Functional Theory (DFT), chemists can model reaction pathways, calculate activation energies (kinetics), and determine the relative stability of reactants, transition states, and products (thermodynamics). rsc.orgresearchgate.net

Studies on related pyridine- and pyrazine-dicarboxylic acid systems have successfully used these computational approaches. For example, DFT calculations have been employed to evaluate the binding energies associated with non-covalent interactions in metal complexes of pyrazine- and pyridine-dicarboxylic acids, providing a quantitative measure of their thermodynamic stability. rsc.orgresearchgate.net Furthermore, computational models are used to explore reaction kinetics, such as in the study of CO₂ conversion where kinetic modeling helps to understand the effect of additives on reaction pathways and product selectivity. researchgate.net These models can predict how changes in molecular structure, such as substituent effects on the pyridazine ring, would alter the kinetic and thermodynamic profiles of a reaction.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazine-2,3-dicarboxylic acid |

| Pyridine-dicarboxylic acid |

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating Pyridazine Dicarboxylic Acid Ligands

Design and Synthesis of Metal Complexes with Pyridazine-Dicarboxylic Acid Ligands

The synthesis of metal complexes utilizing pyridazine-dicarboxylic acid ligands typically involves the reaction of a corresponding pyridazine-dicarboxylic acid derivative with a metal salt under various conditions, often employing solvothermal or hydrothermal methods. researchgate.netresearchgate.net The choice of metal salt, solvent system, temperature, and the presence of template molecules can significantly influence the final product's structure and dimensionality. researchgate.netrsc.org For instance, the reaction of 4,4'-(pyridine-3,5-diyl)dibenzoic acid (H2pdba) with different metal salts has yielded a variety of coordination polymers with diverse structural features. acs.org Similarly, the use of pyridazine-3,6-dicarboxylic acid as a linker has led to the successful synthesis of lanthanide-based MOFs. nih.gov

Ligand Coordination Modes: Bidentate and Bridging Behaviors

Pyridazine-dicarboxylic acid ligands exhibit remarkable versatility in their coordination to metal centers, primarily due to the presence of both nitrogen atoms within the pyridazine (B1198779) ring and the oxygen atoms of the carboxylate groups. acs.org A common coordination mode is bidentate chelation, where the ligand binds to a metal ion through one nitrogen atom of the pyridazine ring and one oxygen atom from an adjacent carboxylate group, forming a stable five-membered ring. mdpi.comnih.gov

Beyond simple chelation, these ligands frequently act as bridging linkers, connecting multiple metal centers to form extended structures. The carboxylate groups can adopt various binding modes, including monodentate, bidentate, and bridging bidentate, while the pyridazine nitrogen atoms can also participate in coordination. acs.org This adaptability allows for the formation of complex, multidimensional networks. For example, in some structures, the deprotonated pyridazine-dicarboxylic acid ligand can act as a μ3- or μ4-linker, coordinating to three or four metal centers, respectively. acs.org

Influence of Metal Centers on Complex Formation and Geometry

For example, transition metals like zinc(II), nickel(II), and cadmium(II) have been shown to form six-coordinate complexes with a derivative of pyridazine-carboxylic acid, where the metal center is bound to two pyridazinyl nitrogen atoms and two carboxyl oxygen atoms from two separate ligands, with the remaining coordination sites occupied by water molecules. researchgate.net In other cases, the coordination environment can be a distorted octahedron or a five-legged piano-stool geometry, depending on the specific metal and other coordinating ligands present. acs.orgnih.gov The interplay between the ligand's flexibility and the metal's coordination preferences ultimately dictates the final architecture of the metal-organic framework. acs.org

Structural Diversity of Metal-Organic Frameworks and Coordination Polymers

The versatile coordination behavior of pyridazine-dicarboxylic acid ligands, combined with the diverse coordination preferences of metal ions, gives rise to a wide array of structural possibilities for the resulting metal-organic frameworks and coordination polymers. These structures can range from simple one-dimensional chains to complex three-dimensional networks with unique topologies. researchgate.netacs.orgnih.gov

One-Dimensional (1D) Chain Architectures

In some instances, the coordination of pyridazine-dicarboxylic acid ligands to metal centers results in the formation of one-dimensional (1D) chains. acs.org These chains are the simplest form of coordination polymers and can be constructed through various linking motifs. For example, metal ions can be bridged by the dicarboxylate ligands to form linear or zigzag chains. The reaction of 2,4,6-tris(4-pyridyl)-1,3,5-triazine with copper(II) hexafluoroacetylacetone (B74370) has been shown to yield two different 1D metal-organic frameworks. bohrium.com In one such structure, the ligand exhibits a tritopic coordination mode, where half of the copper units act as nodes connecting two ligands to form a 1D network. bohrium.com The arrangement and interaction of these chains can further lead to the formation of more complex supramolecular architectures through hydrogen bonding or other non-covalent interactions. acs.org

Three-Dimensional (3D) Topological Networks

The ability of pyridazine-dicarboxylic acid ligands to act as multitopic linkers facilitates the construction of intricate three-dimensional (3D) topological networks. researchgate.netnih.gov These frameworks are of particular interest due to their potential applications in areas such as gas storage, separation, and catalysis. ajol.info The topology of these networks can be described by simplifying the structure into nodes (representing metal centers or clusters) and linkers (representing the organic ligands). ucl.ac.uk

The synthesis of MOFs from pyridine-3,5-dicarboxylic acid and various divalent metal ions has resulted in the formation of several 3D coordination polymers. rsc.org Topological analysis of these structures has revealed novel network types. rsc.org The dimensionality of the framework, whether it be 1D, 2D, or 3D, is a key characteristic that influences its properties. acs.org The development of software for topology-guided construction is aiding in the design of new 3D π-d conjugated MOFs with desirable porosity and structural diversity. chemrxiv.org An unusual 3D metal-organic framework has been synthesized using silver(I)-pyrazine-2,3-dicarboxylate, where the adjacent 1D blocks are connected to form a 2D layer structure, which is then further connected into a 3D framework. researchgate.net

Advanced Characterization of Metal-Pyridazine-Dicarboxylate Complexes

Spectroscopic methods are also indispensable. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the coordination of the carboxylate groups to the metal center by observing shifts in the characteristic vibrational frequencies. researchgate.netjchemlett.com Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the structure of the complexes in solution. ajol.info

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are employed to study the thermal stability of the complexes and to identify the presence of coordinated or solvate water molecules. researchgate.netresearchgate.net Elemental analysis provides the empirical formula of the synthesized compounds, confirming their composition. researchgate.netjchemlett.com For paramagnetic complexes, magnetic susceptibility measurements can be used to determine the magnetic properties of the material. researchgate.net

Applications of Pyridazine-Dicarboxylate-Based MOFs in Advanced Materials Science

Extensive research into the applications of metal-organic frameworks (MOFs) incorporating pyridazine-dicarboxylic acid ligands has revealed their potential in various fields of materials science. However, specific studies detailing the luminescent and photocatalytic properties of MOFs constructed from pyridazine-3,4-dicarboxylic acid are not available in the current body of scientific literature based on the conducted search. The existing research primarily focuses on other isomers, such as pyridazine-3,6-dicarboxylic acid, and various pyridine-dicarboxylic acids.

Therefore, the following sections on the applications of MOFs based on this compound cannot be populated with detailed research findings, as no such data has been reported.

Luminescent Properties and Chemosensing Capabilities

There is currently no available research data on the luminescent properties or chemosensing capabilities of metal-organic frameworks specifically incorporating the pyridazine-3,4-dicarboxylate ligand. Studies on related isomers, such as those based on pyridazine-3,6-dicarboxylic acid, have demonstrated that lanthanide MOFs can exhibit intense photoluminescence and act as sensitive "turn-off" fluorescence sensors for various molecules. The mechanism for such sensing is often attributed to resonance energy transfer or competitive absorption of light between the analyte and the MOF. However, without specific experimental or computational studies on pyridazine-3,4-dicarboxylate-based MOFs, their luminescent behavior and potential for chemosensing remain unknown.

Photocatalytic Activity and Mechanism Elucidation

Similarly, there is a lack of published research on the photocatalytic activity of MOFs synthesized with this compound. Research into other pyridazine- and pyridine-based MOFs has shown their potential as photocatalysts for the degradation of organic dyes under visible or UV light. For instance, a Tb-MOF constructed with pyridazine-3,6-dicarboxylic acid was shown to be an efficient photocatalyst for the degradation of Rhodamine B, with the mechanism involving the formation of hydroxyl radicals. The efficiency of such photocatalytic processes in MOFs is generally linked to their ability to absorb light, generate electron-hole pairs, and the potential for charge migration within the framework. Despite these insights into related systems, the specific photocatalytic capabilities and the underlying mechanisms for MOFs based on this compound have not been investigated.

Supramolecular Chemistry and Crystal Engineering of Pyridazine Dicarboxylic Acid Derivatives

Principles of Molecular Recognition and Self-Assembly in Pyridazine (B1198779) Systems

Molecular recognition and self-assembly are fundamental principles that govern the formation of ordered structures in pyridazine systems. These processes rely on specific and directional non-covalent interactions that guide individual molecules to arrange themselves into larger, stable aggregates. The pyridazine ring itself possesses distinct physicochemical properties that are instrumental in these interactions. nih.govresearchgate.net

Key features of the pyridazine heterocycle that influence molecular recognition include:

Dual Hydrogen-Bonding Capacity: The two adjacent nitrogen atoms in the pyridazine ring act as effective hydrogen bond acceptors. nih.govresearchgate.net This allows for the formation of specific and often robust hydrogen-bonding networks with suitable donor molecules, such as carboxylic acids.

High Dipole Moment: The arrangement of the nitrogen atoms imparts a significant dipole moment to the pyridazine ring. nih.govresearchgate.net This property promotes dipole-dipole interactions and can influence the orientation of molecules within the crystal lattice.

π-π Stacking Interactions: The aromatic nature of the pyridazine ring facilitates π-π stacking interactions, which are crucial for the stabilization of layered and columnar supramolecular structures. nih.govresearchgate.net

Role of Hydrogen Bonding in Directing Supramolecular Architectures

Hydrogen bonding is arguably the most critical non-covalent interaction in the crystal engineering of pyridazine-dicarboxylic acid derivatives. Its directionality and strength allow for the construction of predictable and robust supramolecular synthons, which are reliable structural motifs that can be used to build complex architectures.

The carboxylic acid groups of pyridazine-dicarboxylic acids are excellent hydrogen bond donors (O-H) and acceptors (C=O), while the pyridazine nitrogen atoms are strong hydrogen bond acceptors. This combination leads to the formation of extensive and stable intermolecular hydrogen bond networks.

A common and highly stable motif observed in the crystal structures of pyridine-carboxylic acid adducts is the O–H⋯N hydrogen bond, forming a reliable supramolecular synthon. rsc.orgnih.govnih.gov In the case of dicarboxylic acids, this can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. For instance, in the cocrystal of pyrazine (B50134) with phthalic acid, infinite 1D hydrogen-bonded chains are formed, exploiting the familiar pyridine-carboxylic acid synthon. hw.ac.uk

| Compound/System | Dominant Hydrogen Bonding Interactions | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| Pyridine-3,5-dicarboxylic acid with 4,4'-bipyridine | O—H···N | Extended two-dimensional framework | nih.gov |

| Pyrazine-2,3-dicarboxylic acid with 2-aminobenzoic acid | N-H···O, C-H···O | Three-dimensional network | researchgate.net |

| (E)-3-(pyridin-4-yl)acrylic acid | O—H···N, C—H···O | Chains linked into a 3D structure | nih.gov |

| Thiazolo-pyridine dicarboxylic acid derivatives | O–H···O, C–H···O | 3D framework | nih.gov |

The interaction between a carboxylic acid and a basic nitrogen atom, such as that in a pyridazine ring, can result in either a neutral co-crystal, held together by hydrogen bonds, or a molecular salt, formed by proton transfer from the acid to the base. The outcome of this interaction is a critical aspect of the supramolecular chemistry of these systems and significantly influences the final crystal structure and properties.

The extent of proton transfer is often predicted by the ΔpKa rule , which considers the difference in the pKa values of the carboxylic acid and the conjugate acid of the pyridine (B92270) derivative. rsc.orgrsc.org

ΔpKa < 0: A co-crystal is generally formed, with the components remaining neutral. rsc.org

ΔpKa > 3: Proton transfer is highly likely, resulting in the formation of a molecular salt. rsc.orgrsc.org

0 < ΔpKa < 3: This is an intermediate range where either a co-crystal or a molecular salt can be formed, and the outcome can be influenced by other factors such as solvent and temperature. rsc.org

In salts of pyridazine-dicarboxylic acids, the protonated pyridazinium cation and the carboxylate anion are held together by strong N+–H⋯O− hydrogen bonds. These ionic interactions are generally stronger and less directional than the O–H⋯N hydrogen bonds found in neutral co-crystals, leading to different packing arrangements. rsc.org For example, structural analysis of dipyridonyl-substituted derivatives has shown that in the presence of a strong acid like trifluoroacetic acid, proton transfer occurs to form a bis(hydroxypyridinium) dication, resulting in a salt. nih.gov

Pi-Stacking Interactions in Crystal Packing and Supramolecular Stacking

Alongside hydrogen bonding, π-stacking interactions play a significant role in the crystal packing of pyridazine-dicarboxylic acid derivatives. These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings. The pyridazine ring, being π-deficient due to the electronegative nitrogen atoms, can engage in favorable π-stacking interactions with other aromatic systems. nih.govresearchgate.net

These interactions are crucial for the formation of layered and columnar structures. The molecules often arrange themselves in a slipped-parallel or T-shaped orientation to maximize the attractive forces and minimize repulsion. The inter-planar distances in π-stacked systems are typically in the range of 3.3 to 3.8 Å. nih.gov In some crystal structures, a combination of hydrogen bonding and π-stacking interactions creates a highly organized and stable three-dimensional network. For instance, in (E)-3-(pyridin-4-yl)acrylic acid, slipped π–π stacking interactions between the pyridine rings contribute to the formation of the final 3D supramolecular structure. nih.gov

Formation of Co-crystals and Molecular Salts with Pyridazine Dicarboxylates

The ability of pyridazine-dicarboxylic acids to form co-crystals and molecular salts with a wide variety of co-formers is a testament to their versatility in crystal engineering. rsc.org Co-crystals are multi-component crystals where the constituents are held together by non-covalent interactions, primarily hydrogen bonds, without proton transfer. mdpi.comrsc.org Molecular salts, as previously discussed, involve proton transfer between the acidic and basic components. rsc.org

The selection of a suitable co-former allows for the fine-tuning of the physicochemical properties of the resulting solid, such as solubility, stability, and melting point. Dicarboxylic acids are particularly effective co-formers due to their ability to form robust hydrogen-bonded synthons. rsc.orgmdpi.com

The formation of co-crystals with pyridazine dicarboxylates can be guided by the principle of supramolecular synthons. The carboxylic acid-pyridine heterosynthon is a particularly reliable and frequently observed interaction. rsc.org By choosing co-formers with complementary hydrogen bonding sites, it is possible to design and construct a wide range of supramolecular architectures with varying dimensionalities. mdpi.com

| Dicarboxylic Acid | Co-former | Resulting Structure Type | Key Interactions | Reference |

|---|---|---|---|---|

| Pyridine-3,5-dicarboxylic acid | 4,4'-Bipyridine | Co-crystal | O—H···N hydrogen bonds | nih.gov |

| Pyrazine-2,3-dicarboxylic acid | 2-Aminobenzoic acid | Molecular Salt | Proton transfer, N-H···O hydrogen bonds | researchgate.net |

| Pyrazine-2,3-dicarboxylic acid | Various aromatic polyamines | Molecular Salt | O···H/H···O, N(C)···H/H···N(C) interactions | mdpi.com |

| Isoniazid derivative (izact) | Adipic acid (C6) to Sebacic acid (C10) | Co-crystal | Carboxylic acid⋯pyridine synthon | rsc.org |

Environmental Factors Influencing Supramolecular Structures (e.g., Solvent Effects)

The self-assembly process and the final supramolecular structure of pyridazine-dicarboxylic acid derivatives can be significantly influenced by environmental factors, most notably the solvent used for crystallization. The polarity, hydrogen-bonding capability, and size of the solvent molecules can all play a role in determining the crystalline outcome. acs.org

Solvent molecules can:

Compete for Hydrogen Bonding Sites: Solvents that are strong hydrogen bond donors or acceptors can compete with the intermolecular interactions between the primary molecules, potentially leading to the formation of different polymorphs or solvates.

Mediate Proton Transfer: The polarity of the solvent can influence the equilibrium of proton transfer between the carboxylic acid and the pyridazine nitrogen. Polar solvents can stabilize the resulting ions in a molecular salt, thus favoring its formation.

Be Incorporated into the Crystal Lattice: Solvent molecules can be incorporated into the crystal structure, forming solvates. These incorporated solvent molecules can act as bridges, connecting different parts of the supramolecular network through hydrogen bonds. For example, the dihydrate of 3-aminobenzoic acid and pyrazine-2,3-dicarboxylic acid forms an extensive hydrogen-bonding network involving the lattice water. researchgate.net

Influence Crystal Growth Kinetics: The solvent can affect the rate of nucleation and crystal growth, which can in turn influence the resulting crystal morphology and potentially the polymorphic form. Studies on the cycloaddition of carboxylic acids have shown that while polar aprotic solvents like DMF can maintain high enantioselectivity, they may lead to a decrease in yield compared to other solvents like THF and toluene. acs.org

Therefore, the careful selection of the crystallization solvent is a critical parameter in controlling the supramolecular architecture of pyridazine-dicarboxylic acid derivatives and in obtaining desired crystalline forms.

Enzymatic Inhibition and Chemical Biology Studies of Pyridazine 3,4 Dicarboxylic Acid Derivatives

Pyridazine-Dicarboxylate Scaffolds as Lead Compounds for Enzyme Inhibition Research

The inherent structural features of the pyridazine (B1198779) ring, such as its electron-deficient nature and ability to participate in hydrogen bonding and π-π stacking interactions, make it a versatile scaffold for designing enzyme inhibitors. nih.gov The dicarboxylate functional groups provide additional points for interaction and can mimic the binding of natural substrates to enzyme active sites.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. rsc.org

Recent research has demonstrated that pyrazole[3,4-d]pyridazine derivatives are potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov A series of these compounds exhibited inhibition constants (Kᵢ) in the nanomolar range, with values from 9.03 ± 3.81 to 55.42 ± 14.77 nM for hCA I and 18.04 ± 4.55 to 66.24 ± 19.21 nM for hCA II. nih.gov

| Compound Type | Target Isoenzyme | Inhibition Constant (Kᵢ) Range (nM) |

|---|---|---|

| Pyrazole[3,4-d]pyridazine derivatives | hCA I | 9.03 ± 3.81 - 55.42 ± 14.77 |

| hCA II | 18.04 ± 4.55 - 66.24 ± 19.21 |

Furthermore, studies on benzenesulfonamides incorporating pyridazinecarboxamide moieties have identified isoform-selective inhibitors for hCA I, II, IX, and XII. nih.gov For instance, some derivatives showed better inhibitory activity against the tumor-associated hCA IX isoform than the standard drug acetazolamide (B1664987) (AAZ). nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.gov

Derivatives of pyrazole[3,4-d]pyridazine have also been identified as effective inhibitors of AChE. nih.gov The same series of compounds that showed potent CA inhibition also demonstrated AChE inhibitory activity, with Kᵢ values ranging from 394.77 ± 68.13 to 952.93 ± 182.72 nM. nih.gov This dual inhibitory action suggests their potential for development as multi-target-directed ligands for complex neurodegenerative disorders.

| Compound Type | Target Enzyme | Inhibition Constant (Kᵢ) Range (nM) |

|---|---|---|

| Pyrazole[3,4-d]pyridazine derivatives | AChE | 394.77 ± 68.13 - 952.93 ± 182.72 |

The Zika virus (ZIKV) NS2B-NS3 protease is essential for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The protease's active site contains a catalytic triad (B1167595) of His51, Asp75, and Ser135. nih.gov

Researchers have designed and synthesized pyrazolo[3,4-d]pyridazine-7-one derivatives as potential ZIKV NS2B-NS3 protease inhibitors. nih.govacs.org In a cell-based assay, several of these compounds showed significant inhibition of ZIKV. acs.org One compound, in particular, exhibited the best anti-ZIKV activity with a selectivity index of 22.4. acs.org Molecular docking studies suggested that this compound acts as a noncompetitive inhibitor, binding strongly to key amino acid residues in the protease, including His51, Asp75, and Ser135. acs.org

| Compound Type | Target Protease | Key Findings |

|---|---|---|

| Pyrazolo[3,4-d]pyridazine-7-one derivatives | ZIKV NS2B-NS3 Protease | Significant ZIKV inhibition in cell-based assays; one compound with a selectivity index of 22.4. acs.org Acts as a noncompetitive inhibitor binding to key active site residues. acs.org |

The versatility of the pyridazine scaffold extends to the inhibition of other enzymes. For example, derivatives of pyrimido[4,5-c]pyridazine (B13102040) have been designed as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a validated target for sulfonamide antimicrobial drugs. nih.gov Additionally, imidazo[1,2-a]pyridine (B132010) derivatives have been investigated as inhibitors of Nek2, a kinase implicated in cancer. nih.gov

Structure-Activity Relationship (SAR) Studies for Pyridazine-Derived Enzyme Inhibitors

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For pyridazine-derived enzyme inhibitors, SAR studies have provided valuable insights into the structural features that govern their inhibitory activity.

In the context of DHPS inhibitors, the removal of an N-methyl group from the pyridazine ring was shown to increase inhibitory activity. nih.gov However, optimizing the length of a carboxylic acid side chain did not show a clear beneficial effect. nih.gov For imidazo[1,2-a]pyridine-based Nek2 inhibitors, SAR analysis of various substitutions on the scaffold led to the identification of a compound with an IC₅₀ of 38 nM. nih.gov

SAR studies on pyridine (B92270) derivatives have shown that the number and position of substituents like methoxy, hydroxyl, and amino groups can significantly enhance antiproliferative activity. nih.gov Conversely, the presence of bulky groups or halogens tends to decrease activity. nih.gov

Rational Design Strategies for Potent and Selective Enzyme Inhibitors Based on Pyridazine Scaffolds

Rational drug design aims to develop potent and selective inhibitors by leveraging the structural information of the target enzyme. slideshare.net182.160.97 For pyridazine-based inhibitors, this approach has been successfully applied.

In the development of ZIKV NS2B-NS3 protease inhibitors, a rational design approach starting from antimicrobial lead compounds with a pyrazolo[3,4-d]pyridazine-7-one scaffold led to the synthesis of potent anti-ZIKV compounds. nih.govacs.org Molecular docking and pharmacophore modeling were used to understand the binding mode of the inhibitors and to identify new potential candidates. acs.org

Similarly, for DHPS inhibitors, the structural characterization of a known pyridazine inhibitor bound to the enzyme's pterin (B48896) site revealed unfavorable interactions. nih.gov This information guided the design of a new series of inhibitors with improved binding affinity by removing a compromising N-methyl substitution and optimizing a side chain to better engage the pyrophosphate binding site. nih.gov

Intermolecular Interactions between Pyridazine Dicarboxylates and Biological Macromolecules

The biological activity of pyridazine-3,4-dicarboxylic acid derivatives is intrinsically linked to their ability to interact with biological macromolecules, primarily proteins such as enzymes. These interactions are non-covalent and are dictated by the three-dimensional structure and electronic properties of both the small molecule and the binding site on the macromolecule. The pyridazine ring, being a π-deficient heteroaromatic system, along with the dicarboxylate groups, provides a scaffold capable of engaging in a variety of intermolecular forces. These forces collectively contribute to the binding affinity and specificity of the compound for its biological target.

The primary types of intermolecular interactions observed for pyridazine derivatives include:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, while the carboxylic acid groups, or their ester derivatives, contain both hydrogen bond donor (in the case of the acid) and acceptor (the carbonyl oxygen) functionalities. These interactions are highly directional and play a crucial role in the specific recognition of the ligand by the protein.

Electrostatic Interactions: The electron-deficient nature of the pyridazine ring and the partial charges on the nitrogen and oxygen atoms can lead to favorable electrostatic interactions with charged or polar residues in the binding pocket of a protein.

Hydrophobic Interactions: Although the pyridazine ring itself has some polar character, substituted derivatives often contain hydrophobic moieties that can engage in van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the protein's active site.

π-π Stacking: The aromatic pyridazine ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Coordination with Metal Ions: The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate groups are effective ligands for metal ions. This is particularly relevant for the inhibition of metalloenzymes, where the pyridazine derivative can coordinate to the catalytic metal ion, displacing water molecules and disrupting the enzyme's function.

Research on derivatives of pyridazine dicarboxylic acids has provided insights into their specific interactions with various enzymes. For instance, studies on pyrazole[3,4-d]pyridazine derivatives have demonstrated their potent inhibitory activity against carbonic anhydrases (CAs) and acetylcholinesterase (AChE). nih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors within the enzyme active sites. nih.govresearchgate.net

In the case of human carbonic anhydrase isoenzymes (hCA I and II), these pyridazine derivatives were found to be very good inhibitors, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov The binding is thought to involve the interaction of the pyridazine nucleus and its substituents with key residues in the catalytic pocket. nih.gov Similarly, these compounds displayed inhibitory activity against acetylcholinesterase, with molecular docking calculations helping to determine the interactions with the active site residues. nih.gov

Furthermore, the potential for pyridazine derivatives to interact with metalloenzymes is highlighted by the ability of pyridazine dicarboxylates to form complexes with metal ions. For example, a praseodymium complex with pyridazine-4,5-dicarboxylate has been characterized, showing the coordination of the metal ion with the oxygen atoms of the carboxylate groups and the nitrogen atoms of the pyridazine ring. scienceopen.com This chelating property is a key factor in the inhibition of metalloenzymes like heme oxygenase-1 (HO-1). Some imidazole-based inhibitors of HO-1 function by having a nitrogen atom coordinate with the heme iron, while other parts of the molecule engage in hydrophobic interactions within the active site. nih.gov

The following table summarizes the inhibitory activities of a series of pyrazole[3,4-d]pyridazine derivatives against hCA I, hCA II, and AChE, showcasing the structure-activity relationships and the potency of these compounds.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

| Pyrazole[3,4-d]pyridazine derivatives (general) | hCA I | 9.03 ± 3.81 to 55.42 ± 14.77 nM |

| Pyrazole[3,4-d]pyridazine derivatives (general) | hCA II | 18.04 ± 4.55 to 66.24 ± 19.21 nM |

| Pyrazole[3,4-d]pyridazine derivatives (general) | AChE | 394.77 ± 68.13 to 952.93 ± 182.72 nM |

Table based on data from a study on pyrazole[3,4-d]pyridazine derivatives. nih.gov

Conclusion and Future Directions in Pyridazine 3,4 Dicarboxylic Acid Research

Synthesis and Structural Characterization: Bridging Gaps and Expanding Libraries

The future of research into pyridazine-3,4-dicarboxylic acid and its derivatives is intrinsically linked to the development of novel and efficient synthetic methodologies. While a convenient route for the preparation of unsubstituted this compound on a preparative scale has been established through a hetero-Diels-Alder reaction followed by oxidation, the expansion of its chemical space relies on the creation of diverse derivative libraries. Future synthetic efforts will likely focus on regioselective functionalization of the pyridazine (B1198779) ring, allowing for the introduction of a wide array of substituents to modulate the compound's electronic and steric properties.

A critical aspect of understanding the potential of these new derivatives lies in their detailed structural characterization. While the crystal structure of the closely related pyridazine-3,6-dicarboxylic acid has been reported, a comprehensive X-ray crystallographic analysis of this compound itself and its derivatives is a crucial next step. Such studies provide invaluable insights into the molecule's conformation, planarity, and intermolecular interactions, which are fundamental for rational design in materials science and medicinal chemistry. For instance, the crystal structure of pyridazine-3-carboxylic acid hydrochloride reveals almost planar molecular sheets with cations of the acid interacting with chloride anions through a network of weak hydrogen bonds. tandfonline.com

Advancements in Coordination Chemistry and MOF Development for Novel Applications

The presence of two adjacent carboxylic acid moieties and two nitrogen atoms in the pyridazine ring makes this compound an excellent candidate as a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs). Recent research has demonstrated the successful synthesis of two isostructural 2D copper(II) coordination polymers using this compound. These materials have shown promise as efficient and recyclable heterogeneous catalysts for the allylic oxidation of α-pinene, a key transformation in the synthesis of value-added products from renewable resources.

The field is ripe for the exploration of a wider range of metal ions and reaction conditions to generate a diverse array of coordination architectures with tailored properties. The structural diversity observed in MOFs derived from other pyridine (B92270) dicarboxylic acid isomers, such as pyridine-3,5-dicarboxylic acid and pyridine-2,4-dicarboxylic acid, suggests that this compound could also yield novel 2D and 3D frameworks with interesting topologies and potential applications in gas storage, separation, and sensing. tandfonline.comnih.govgsconlinepress.com

Harnessing Computational Methodologies for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play an increasingly vital role in accelerating the discovery and development of new applications for this compound. DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. For instance, computational studies on related pyridine dicarboxylic acids have been used to predict their efficacy as corrosion inhibitors by correlating quantum chemical parameters with their adsorption behavior on metal surfaces. electrochemsci.org

In the context of coordination chemistry, molecular modeling can be employed to predict the geometry of metal complexes and the topology of resulting MOFs, guiding synthetic efforts towards materials with desired structures and properties. ncert.nic.inchemtube3d.com Furthermore, computational docking studies can be utilized to predict the binding modes of this compound derivatives with biological targets, aiding in the rational design of potent enzyme inhibitors. Such in-silico screening can significantly reduce the time and cost associated with experimental high-throughput screening.

Future Prospects for this compound in Chemical Biology and Inhibitor Discovery

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules with a wide range of therapeutic activities. nih.gov This provides a strong impetus for exploring the potential of this compound and its derivatives in chemical biology and drug discovery. The dicarboxylic acid functionality offers a versatile handle for the synthesis of amides, esters, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).

Numerous studies have highlighted the anticancer properties of pyridazine-containing compounds. For example, certain pyridazine derivatives have been shown to exhibit potent cytotoxic activity against colon and breast cancer cell lines, with some acting as inhibitors of vascular endothelial growth factor receptor (VEGFR) kinase. nih.govbohrium.com The pyrrolo[3,4-d]pyridazinone scaffold, which can be conceptually derived from this compound, has been investigated for the development of selective COX-2 inhibitors. nih.gov Moreover, the dicarboxylate motif is a known feature in inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics, suggesting a potential avenue for developing novel antibacterial agents. researchgate.net

Integration of Multidisciplinary Approaches for Holistic Understanding and Innovation

The future of research on this compound will undoubtedly be characterized by a greater integration of multiple scientific disciplines. The synthesis of novel derivatives will be closely coupled with advanced structural characterization techniques and computational modeling to establish clear structure-property relationships. In the realm of materials science, the design and synthesis of new coordination polymers and MOFs will be guided by computational predictions and informed by detailed characterization of their physical and chemical properties, such as catalytic activity and gas adsorption.

In the context of drug discovery, a multidisciplinary approach combining synthetic chemistry, computational biology, and in vitro/in vivo pharmacological testing will be essential. The journey from a promising scaffold like this compound to a potential clinical candidate requires a seamless collaboration between chemists, biologists, and pharmacologists. This integrated approach will enable a holistic understanding of the compound's potential and pave the way for innovative applications in catalysis, materials science, and medicine.

Q & A

Q. What are the primary synthetic routes for pyridazine-3,4-dicarboxylic acid, and how do their yields compare?

this compound can be synthesized via two main methods: (1) direct carboxylation using CO₂ under high-pressure conditions (73% yield) and (2) derivatization from isonicotinic acid via catalytic carboxylation (63% yield). Hydrothermal conditions are often employed to enhance reaction efficiency. Purity is typically verified using elemental analysis and IR spectroscopy .

| Method | Yield | Key Conditions |

|---|---|---|

| CO₂ carboxylation | ~73% | High pressure, 180°C |

| Isonicotinic acid derivative | ~63% | Catalytic carboxylation |

Q. How can researchers purify this compound, and what analytical techniques confirm its purity?

Recrystallization from aqueous ethanol or methanol is standard for purification. Post-synthesis, elemental analysis (C, H, N) and FT-IR spectroscopy are critical to confirm molecular composition. For structural validation, single-crystal X-ray diffraction (SHELX programs) is recommended to resolve potential isomerism or impurities .

Q. What are the foundational applications of this compound in coordination chemistry?

The compound acts as a versatile ligand due to its two carboxylate groups and nitrogen heterocycle. It forms stable coordination polymers with d¹⁰ metals (e.g., Zn²⁺, Cd²⁺) under hydrothermal conditions, producing 3D frameworks with photoluminescent properties. These complexes are characterized via X-ray crystallography and thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does this compound contribute to designing metal-organic frameworks (MOFs) with photoluminescent properties?

The ligand’s rigid structure and dual coordination sites enable the formation of MOFs with tunable emission wavelengths. For example, [Zn(PDB)]ₙ exhibits strong blue photoluminescence (λₑₘ ≈ 450 nm) due to ligand-centered transitions. Advanced characterization involves time-resolved fluorescence spectroscopy and DFT calculations to correlate structure-emission relationships .

| MOF | Emission λ (nm) | Lifetime (ns) | Quantum Yield |

|---|---|---|---|

| [Zn(PDB)]ₙ | 450 | 2.8 | 0.42 |

| [Cd₃(PDB)₂(OH)₂]ₙ | 480 | 3.5 | 0.38 |

Q. What mechanistic insights explain the oxidative ammonolysis of 3,4-dimethylpyridine to this compound derivatives?

Vanadium oxide catalysts mediate the reaction, with proposed intermediates like 4-cyanonicotinic acid and isoimide derivatives. Isotopic labeling (¹⁵N NMR) and in-situ IR spectroscopy are critical to tracking NH₃ incorporation and carboxylate formation. Contradictions in intermediate stability require kinetic studies under varying O₂/NH₃ ratios .

Q. How do crystallographic data resolve ambiguities in this compound coordination modes?